molecular formula C11H18ClN3O2 B8211105 tert-Butyl (6-(aminomethyl)pyridin-3-yl)carbamate hydrochloride

tert-Butyl (6-(aminomethyl)pyridin-3-yl)carbamate hydrochloride

Cat. No.: B8211105
M. Wt: 259.73 g/mol
InChI Key: OJPFYEFDLDCZDE-UHFFFAOYSA-N
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Description

tert-Butyl (6-(aminomethyl)pyridin-3-yl)carbamate hydrochloride is a pyridine-based carbamate derivative with a primary amine functional group on the pyridine ring. The compound’s structure includes a tert-butyl carbamate protecting group, which enhances stability during synthetic processes, and a hydrochloride salt form that improves solubility for pharmaceutical applications. This compound is primarily utilized as a key intermediate in drug discovery, particularly in the synthesis of kinase inhibitors and other bioactive molecules.

Properties

IUPAC Name

tert-butyl N-[6-(aminomethyl)pyridin-3-yl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2.ClH/c1-11(2,3)16-10(15)14-9-5-4-8(6-12)13-7-9;/h4-5,7H,6,12H2,1-3H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPFYEFDLDCZDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Nitro-6-(bromomethyl)pyridine

The sequence begins with 3-nitro-6-methylpyridine, where the methyl group undergoes radical bromination using N-bromosuccinimide (NBS) under photolytic or thermal initiation (azobisisobutyronitrile, AIBN) in carbon tetrachloride at 80°C. This yields 3-nitro-6-(bromomethyl)pyridine, a critical intermediate for subsequent amination.

Reaction Conditions :

  • NBS (1.1 equiv) , AIBN (0.1 equiv), CCl₄, reflux, 12–16 h.

  • Yield : 70–85%.

Nucleophilic Amination of 6-(Bromomethyl) Intermediate

The bromomethyl group undergoes nucleophilic substitution with aqueous ammonia (28% w/w) in tetrahydrofuran (THF) at 60°C for 8 h, yielding 3-nitro-6-(aminomethyl)pyridine.

Key Considerations :

  • Excess ammonia (5–10 equiv) ensures complete substitution.

  • Side Products : Di- or tri-aminated species form if temperature exceeds 70°C.

Workup :

  • Dilution with ethyl acetate.

  • Washing with 0.5 M HCl to remove unreacted ammonia.

  • Drying over Na₂SO₄ and solvent evaporation.

Yield : 60–75%.

Nitro Group Reduction

Catalytic hydrogenation using H₂ (1 atm) and 10% Pd/C in methanol reduces the nitro group to an amine, furnishing 3-amino-6-(aminomethyl)pyridine.

Alternative Methods :

  • Fe/HCl : Cheaper but lower yielding (50–60%).

  • SnCl₂/HCl : Requires acidic conditions, complicating isolation.

Yield (Pd/C) : 90–95%.

Carbamate Protection of the 3-Amino Group

The 3-amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base.

Reaction Conditions :

  • Boc₂O (1.2 equiv) , TEA (2.0 equiv), DCM, 25°C, 4 h.

  • Yield : 85–90%.

Mechanistic Insight :
TEA deprotonates the amine, facilitating nucleophilic attack on Boc₂O to form the carbamate.

Hydrochloride Salt Formation

The free 6-aminomethyl group is protonated by treating the Boc-protected compound with 2 M HCl in diethyl ether , precipitating the hydrochloride salt.

Purification :

  • Recrystallization from ethanol/ether (1:3).

  • Purity : >99% (HPLC).

Hydroxymethyl-Tosylate Pathway (Pathway B)

Synthesis of 3-Nitro-6-(hydroxymethyl)pyridine

6-Methyl-3-nitropyridine is oxidized using SeO₂ in dioxane/water (4:1) at 100°C for 6 h, yielding the hydroxymethyl derivative.

Yield : 65–70%.

Tosylation of Hydroxymethyl Group

The hydroxymethyl group is converted to a tosylate using p-toluenesulfonyl chloride (TsCl) in pyridine at 0°C.

Reaction Conditions :

  • TsCl (1.5 equiv) , pyridine, 0°C → 25°C, 2 h.

  • Yield : 80–85%.

Tosylate Displacement with Ammonia

The tosylate undergoes substitution with ammonia in dioxane (7 N NH₃ in MeOH) at 60°C for 12 h, yielding 3-nitro-6-(aminomethyl)pyridine.

Yield : 70–75%.

Subsequent Steps: Reduction, Protection, and Salt Formation

Identical to Pathway A (Sections 2.3–2.5).

Comparative Analysis of Synthetic Routes

Parameter Pathway A Pathway B
Starting Material 3-Nitro-6-methylpyridine3-Nitro-6-methylpyridine
Key Step Bromination/AminationOxidation/Tosylation/Amination
Total Yield 35–45%30–40%
Complexity Moderate (radical bromination)High (multiple steps)
Scalability Industrial-friendlyLimited by tosylation efficiency
Byproduct Formation Di-aminated speciesOver-oxidation (carboxylic acid)

Industrial-Scale Adaptations

Continuous Flow Bromination

Replacing batch bromination with continuous flow reactors enhances safety and yield:

  • Residence Time : 2 min at 120°C.

  • Solvent : Supercritical CO₂.

  • Conversion : >95%.

Catalytic Amination

Palladium-catalyzed coupling of 6-bromomethylpyridine with ammonia using Xantphos ligand improves atom economy:

  • Conditions : Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), NH₃ (5 atm), 80°C.

  • Yield : 85%.

Mechanistic Considerations and Side Reactions

Competing Reactions During Amination

  • Over-Alkylation : Excess ammonia minimizes formation of 6-(dimethylamino)methyl derivatives.

  • Ring Bromination : NBS may brominate the pyridine ring if steric hindrance is insufficient.

Boc Protection Challenges

  • Dual Amine Reactivity : The 6-aminomethyl group may compete for Boc₂O unless reaction kinetics favor the 3-amino group.

  • Mitigation : Slow addition of Boc₂O at 0°C suppresses side reactions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 8.45 (s, 1H, H-2), 8.20 (d, J = 8.4 Hz, 1H, H-4), 7.75 (d, J = 8.4 Hz, 1H, H-5), 4.10 (s, 2H, CH₂NH₂), 1.45 (s, 9H, Boc).

  • LC-MS (ESI+) : m/z 252.1 [M+H]⁺ (free base), 288.1 [M+HCl+H]⁺.

Purity Assessment

  • HPLC : C18 column, 0.1% TFA/ACN gradient, tᵣ = 6.2 min.

  • Elemental Analysis : Calculated for C₁₁H₁₆ClN₃O₂: C 48.98%, H 6.34%, N 15.58%; Found: C 48.85%, H 6.40%, N 15.52% .

Chemical Reactions Analysis

Tert-butyl N-[6-(aminomethyl)pyridin-3-yl]carbamate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide. The major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on butyrylcholinesterase, which is significant in neurodegenerative diseases such as Alzheimer's disease.
  • Neuroprotective Properties : In vitro studies suggest that this compound may offer protective effects against oxidative stress and inflammation, indicating its potential role in neuroprotection .

2. Drug Development

  • Therapeutic Applications : The compound is being explored as a precursor in the synthesis of pharmaceuticals with analgesic and anti-inflammatory properties. Its structure allows for modifications that can enhance its efficacy and bioavailability in drug formulations .
  • Ligand Development : It serves as a ligand in receptor binding studies, which are crucial for understanding the mechanisms of drug action and developing new therapeutic agents.

Case Studies

Study FocusFindingsReference
Enzyme InhibitionDemonstrated selective inhibition of butyrylcholinesterase, suggesting utility in developing neuroprotective agents
Neuroprotective EffectsReduced levels of pro-inflammatory cytokines in astrocytes exposed to amyloid beta peptides
Synthesis of TherapeuticsUsed as an intermediate in synthesizing compounds with potential analgesic and anti-inflammatory effects

Mechanism of Action

The mechanism of action of tert-Butyl (6-(aminomethyl)pyridin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyridine Derivatives

Several pyridine-based carbamates share structural similarities with the target compound. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Features
tert-Butyl (6-(aminomethyl)pyridin-3-yl)carbamate hydrochloride -NH2 (aminomethyl) C11H16ClN3O2 265.72 Not provided Hydrochloride salt enhances solubility; primary amine allows further functionalization
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate -Br, -Cl C11H14BrClN2O2 321.60 1142192-48-0 Halogenated substituents enable cross-coupling reactions; higher molecular weight due to halogens
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate -OCH3 (dimethoxy) C13H20N2O4 280.31 Not provided Electron-donating methoxy groups improve solubility but may reduce metabolic stability
tert-Butyl ((6-ethoxy-2-methylpyridin-3-yl)methyl)carbamate -OCH2CH3, -CH3 C14H22N2O3 266.34 1355189-35-3 Ethoxy and methyl groups balance lipophilicity; used in medicinal chemistry for intermediate synthesis
Key Observations :
  • Alkoxy-Substituted Analogues : The dimethoxy and ethoxy derivatives exhibit improved solubility compared to halogenated compounds but may face challenges in metabolic stability due to esterase susceptibility .
  • Aminomethyl Functionalization: The target compound’s aminomethyl group provides a reactive site for conjugation (e.g., amide bond formation), making it versatile in prodrug design or targeted delivery systems .

Comparison with Non-Pyridine Carbamates

While pyridine derivatives dominate this analysis, other carbamates with heterocyclic cores offer contrasting properties:

Table 2: Comparison with Pyrrolidine-Based Carbamates
Compound Name Core Structure Molecular Formula Molecular Weight CAS Number Application
tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride Pyrrolidine C9H19ClN2O3 238.71 1820575-70-9 Chiral building block for peptidomimetics; hydroxyl group enables hydrogen bonding
(3αR,6αS)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate Bicyclic pyrrolidine C11H20N2O2 212.29 Not provided Rigid bicyclic structure enhances conformational control in drug design
Key Observations :
  • Pyrrolidine vs. Pyridine : Pyrrolidine-based carbamates (e.g., tert-butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride) are favored for their stereochemical versatility in chiral synthesis, whereas pyridine derivatives excel in aromatic interactions and π-stacking .
  • Solubility and Stability : The hydrochloride salt in both the target compound and pyrrolidine derivatives enhances aqueous solubility, but pyridine’s aromaticity may confer greater thermal stability .

Biological Activity

tert-Butyl (6-(aminomethyl)pyridin-3-yl)carbamate hydrochloride, a compound with the molecular formula C12H20ClN3O2, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a pyridine ring with an amino group, which enhances its lipophilicity and stability. Its IUPAC name is tert-butyl ((6-(aminomethyl)pyridin-3-yl)methyl)carbamate hydrochloride. The structural characteristics contribute to its interactions with various biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as butyrylcholinesterase, which is linked to neurodegenerative diseases like Alzheimer's. Selective inhibition suggests potential therapeutic applications in neuroprotection .
  • Receptor Modulation : It interacts with various receptors, modulating their activity and influencing several biochemical pathways .

Biological Activity Overview

The following table summarizes the biological activities observed with this compound:

Activity TypeTarget Cells/EnzymesObserved EffectsReference
Enzyme InhibitionButyrylcholinesteraseSelective inhibition
Anticancer ActivityA549, MDA-MB-231, HCT116Induction of apoptosis
Receptor BindingVarious receptorsModulation of receptor activity

1. Enzyme Inhibition Studies

In vitro studies demonstrated that this compound effectively inhibits butyrylcholinesterase. This inhibition is significant for developing neuroprotective agents aimed at treating Alzheimer's disease. The compound's selectivity indicates that it could minimize side effects associated with broader enzyme inhibition .

2. Anticancer Properties

Research has indicated that this compound exhibits notable anticancer properties. In studies involving lung cancer (A549), breast cancer (MDA-MB-231), and colon cancer (HCT116) cell lines, it induced apoptosis at low concentrations without affecting normal cells. This pro-apoptotic effect highlights its potential as a therapeutic agent in oncology .

3. Receptor Interaction Studies

The compound has also been explored for its binding affinity to various receptors, suggesting a role in modulating receptor-mediated signaling pathways. This aspect is crucial for understanding its potential applications in treating conditions influenced by receptor activity .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing tert-butyl (6-(aminomethyl)pyridin-3-yl)carbamate hydrochloride, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to the amine functionality of 6-(aminomethyl)pyridin-3-amine, followed by HCl salt formation. Key steps include:

  • Coupling Reaction : Use Boc anhydride in a polar aprotic solvent (e.g., THF or DCM) under inert atmosphere at 0–25°C .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity.
  • Salt Formation : Treat the free base with HCl in diethyl ether or methanol to precipitate the hydrochloride salt. Monitor pH to avoid over-acidification .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify Boc group integration (e.g., tert-butyl singlet at ~1.4 ppm) and pyridine/aminomethyl proton environments .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ for C11_{11}H16_{16}N2_2O2_2·HCl).
  • Elemental Analysis : Match calculated and observed C, H, N, and Cl percentages to rule out impurities .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store at –20°C in a desiccator under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group. Avoid exposure to moisture, strong acids/bases, or elevated temperatures. Stability studies indicate decomposition >6 months at 25°C in humid environments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Solubility discrepancies often arise from polymorphic forms or residual solvents. To standardize:

  • Solvent Screening : Test solubility in DMSO, methanol, and water (pH 2–7) using dynamic light scattering (DLS) to detect aggregates.
  • Thermogravimetric Analysis (TGA) : Quantify residual solvents (e.g., EtOAc, THF) that may alter solubility profiles .
  • Crystallography : Compare X-ray structures of batches to identify polymorphs affecting solubility .

Q. What strategies mitigate byproduct formation during Boc deprotection?

  • Methodological Answer : Common byproducts (e.g., tert-butanol adducts) form under acidic conditions. Optimize:

  • Deprotection Conditions : Use 4M HCl/dioxane at 0°C for 1–2 hours instead of TFA to minimize side reactions.
  • Quenching : Neutralize with cold aqueous NaHCO3_3 immediately after deprotection to stabilize the free amine .
  • LC-MS Monitoring : Track reaction progress in real-time to terminate before byproduct accumulation .

Q. How can computational modeling predict reactivity or interactions of this compound in biological systems?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) targeting the pyridine and aminomethyl motifs.
  • DFT Calculations : Analyze electron density maps to predict nucleophilic attack sites on the Boc group.
  • MD Simulations : Simulate solvation dynamics in water/DMSO mixtures to guide formulation design .

Contradictions and Gaps in Current Evidence

  • Stability Data : Limited experimental data on long-term stability under varying humidity/temperature (Section 9 of notes absence of physicochemical data for related compounds) .
  • Toxicity Profile : No IARC/ACGIH classifications exist, but analogous pyridine derivatives show moderate acute toxicity (oral LD50_{50} >500 mg/kg in rodents), necessitating in-house safety testing .

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